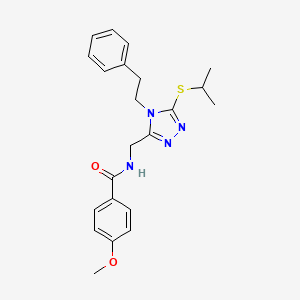

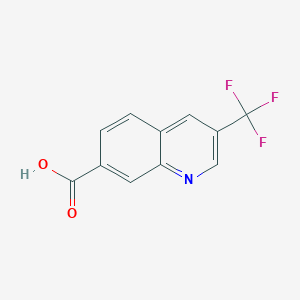

![molecular formula C13H10N2S B2863503 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile CAS No. 478043-03-7](/img/structure/B2863503.png)

3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile include a predicted density of 1.23±0.1 g/cm3 and a predicted boiling point of 370.9±32.0 °C .Relevant Papers Unfortunately, the search results do not provide specific papers related to 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile . For a comprehensive analysis, it would be beneficial to conduct a thorough literature review in scientific databases.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

- A study by Darwish et al. (2014) explored the synthesis of heterocyclic compounds including those incorporating sulfamoyl moiety, demonstrating their potential as antimicrobial agents. This includes derivatives related to 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile. The synthesized compounds showed promising results in both antibacterial and antifungal activities, highlighting their potential application in combating microbial infections (Darwish et al., 2014).

Corrosion Inhibition

- Research by Behpour et al. (2009) investigated Schiff bases of 2-({-1-methyl-3-[(2-sulfanylphenyl)imino]butylidene}-amino)-1-benzenethiol and similar compounds as corrosion inhibitors. These compounds, which are structurally related to 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile, significantly decreased the corrosion rate of mild steel in acidic environments, suggesting their potential use in protecting metals from corrosion (Behpour et al., 2009).

Photocatalysis and Environmental Applications

- A study by Zhang et al. (2012) discussed the use of mesoporous graphitic carbon nitride for the selective oxidation of sulfides to sulfoxides, a process relevant to compounds like 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile. This photocatalytic process is environmentally benign and could be significant in sustainable chemical processes (Zhang et al., 2012).

Catalysis

- Tayebi et al. (2011) reported on the use of sulfuric acid derivatives as recyclable catalysts in the synthesis of certain organic compounds. This research underscores the importance of sulfur-containing compounds like 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile in catalysis and synthetic chemistry (Tayebi et al., 2011).

Green Chemistry

- The study by Zolfigol et al. (2013) demonstrates the use of isonicotinic acid in the green synthesis of pyranopyrazoles, highlighting the potential environmental benefits and efficiency of using related compounds in organic synthesis (Zolfigol et al., 2013).

Synthesis of Organic Compounds

- Farhanullah et al. (2003) described the synthesis of aminonicotinonitriles and diaminopyridines through base-catalyzed ring transformation, which involves structures related to 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile. This research provides insights into novel methods of synthesizing important organic compounds (Farhanullah et al., 2003).

Propiedades

IUPAC Name |

3-(4-methylphenyl)sulfanylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c1-10-2-4-12(5-3-10)16-13-9-15-7-6-11(13)8-14/h2-7,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJKCZAXAOWLRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=CN=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322418 |

Source

|

| Record name | 3-(4-methylphenyl)sulfanylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile | |

CAS RN |

478043-03-7 |

Source

|

| Record name | 3-(4-methylphenyl)sulfanylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

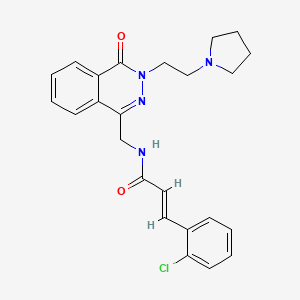

![Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2863421.png)

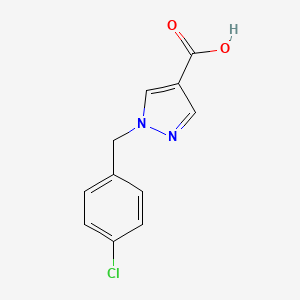

![2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2863424.png)

![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2863427.png)

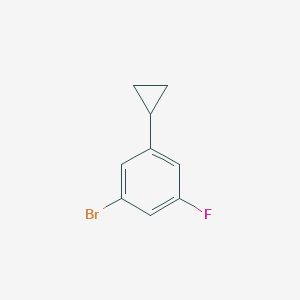

![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)

![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)

![2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2863442.png)